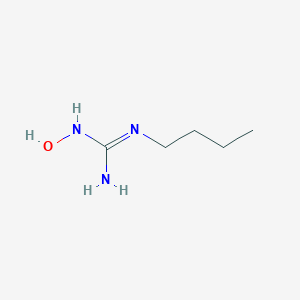

N-Butyl-N'-hydroxyguanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Butyl-N’-Hydroxyguanidine est un composé organique appartenant à la classe des N-hydroxyguanidines. Ces composés contiennent un groupe guanidine dans lequel l'un des hydrogènes liés à l'azote en position 1 est substitué par un groupe hydroxyle . N-Butyl-N’-Hydroxyguanidine est connu pour son rôle de substrat des enzymes de la synthase d'oxyde nitrique, ce qui le rend important dans la recherche biochimique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

N-Butyl-N’-Hydroxyguanidine peut être synthétisé par réaction de la butylamine avec l'hydroxylamine en présence d'un catalyseur approprié. La réaction implique généralement les étapes suivantes :

Préparation de la butylamine : La butylamine est préparée par réduction du nitrile de butyle en utilisant de l'hydrogène en présence d'un catalyseur au nickel.

Réaction avec l'hydroxylamine : La butylamine est ensuite mise à réagir avec le chlorhydrate d'hydroxylamine en solution aqueuse. La réaction est réalisée à une température d'environ 50-60 °C avec agitation continue.

Isolation et purification : Le produit est isolé par extraction avec un solvant organique, suivie d'une purification par recristallisation.

Méthodes de production industrielle

La production industrielle de N-Butyl-N’-Hydroxyguanidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour garantir une production efficace. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

N-Butyl-N’-Hydroxyguanidine subit plusieurs types de réactions chimiques, notamment :

Réduction : Il peut être réduit pour former de la butylamine et de l'hydroxylamine dans des conditions spécifiques.

Substitution : Il peut subir des réactions de substitution où le groupe butyle est remplacé par d'autres groupes alkyle ou aryle.

Réactifs et conditions courants

Oxydation : Catalysée par les enzymes de la synthase d'oxyde nitrique en présence de NADPH et d'oxygène.

Réduction : Nécessite un agent réducteur tel que l'hydrure de lithium aluminium.

Substitution : Implique l'utilisation d'halogénures d'alkyle ou d'aryle en présence d'une base.

Principaux produits formés

Oxydation : Produit de l'oxyde nitrique et de l'urée.

Réduction : Produit de la butylamine et de l'hydroxylamine.

Substitution : Produit des guanidines substituées.

Applications de la recherche scientifique

N-Butyl-N’-Hydroxyguanidine a plusieurs applications de recherche scientifique :

Biochimie : Utilisé comme substrat pour les enzymes de la synthase d'oxyde nitrique afin d'étudier la production d'oxyde nitrique.

Chimie : Utilisé dans la synthèse d'autres dérivés de la guanidine et comme réactif en synthèse organique.

Industrie : Employé dans la production de donneurs d'oxyde nitrique et d'autres composés apparentés.

Mécanisme d'action

N-Butyl-N’-Hydroxyguanidine exerce ses effets principalement par son interaction avec les enzymes de la synthase d'oxyde nitrique. Le composé est oxydé par ces enzymes pour produire de l'oxyde nitrique, une molécule de signalisation clé impliquée dans divers processus physiologiques. L'oxydation implique le transfert d'électrons du NADPH vers la N-Butyl-N’-Hydroxyguanidine liée à l'enzyme, ce qui conduit à la formation d'oxyde nitrique et d'urée .

Applications De Recherche Scientifique

N-Butyl-N’-Hydroxyguanidine has several scientific research applications:

Biochemistry: Used as a substrate for nitric oxide synthase enzymes to study the production of nitric oxide.

Chemistry: Used in the synthesis of other guanidine derivatives and as a reagent in organic synthesis.

Industry: Employed in the production of nitric oxide donors and other related compounds.

Mécanisme D'action

N-Butyl-N’-Hydroxyguanidine exerts its effects primarily through its interaction with nitric oxide synthase enzymes. The compound is oxidized by these enzymes to produce nitric oxide, a key signaling molecule involved in various physiological processes. The oxidation involves the transfer of electrons from NADPH to the enzyme-bound N-Butyl-N’-Hydroxyguanidine, resulting in the formation of nitric oxide and urea .

Comparaison Avec Des Composés Similaires

Composés similaires

N-Hydroxyguanidine : Structure similaire, mais sans le groupe butyle.

N-Propyl-N’-Hydroxyguanidine : Contient un groupe propyle au lieu d'un groupe butyle.

N-Pentyl-N’-Hydroxyguanidine : Contient un groupe pentyle au lieu d'un groupe butyle.

Unicité

N-Butyl-N’-Hydroxyguanidine est unique en raison de son efficacité catalytique élevée en tant que substrat pour les enzymes de la synthase d'oxyde nitrique. Il a une efficacité catalytique seulement deux fois inférieure à celle de la N-Hydroxy-L-Arginine, le substrat naturel de ces enzymes . Cela en fait un outil précieux dans la recherche biochimique pour étudier la production d'oxyde nitrique et ses effets physiologiques.

Activité Biologique

N-Butyl-N'-hydroxyguanidine (BHG) is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of hydroxyguanidine, which has been studied for its interactions with various biological systems. It primarily acts as a nitric oxide synthase (NOS) inhibitor, influencing nitric oxide (NO) biosynthesis. The compound binds to the active site of NOS, altering the enzyme's function and consequently affecting NO production, which plays a crucial role in vascular regulation and cellular signaling pathways .

1. Antitumor Activity

BHG exhibits significant antitumor properties across various cancer cell lines. Research has shown that it can inhibit cell growth and induce apoptosis in tumor cells. For example:

- In Vitro Studies : BHG demonstrated cytotoxic effects against several cancer cell lines, including Moloney sarcoma virus and Walker 256 carcinosarcoma cells. The IC50 values for these cells were reported at 25 µg/mL for Walker 256 at 48 hours .

- In Vivo Studies : In animal models, BHG increased survival rates in mice with leukemia L1210 and P388 by 90% and 145%, respectively .

2. Antiviral Activity

BHG has also been investigated for its antiviral properties. It shows potential against oncogenic viruses, exhibiting a dose-dependent inhibition of viral replication by interfering with DNA and protein synthesis:

- Mechanism : The compound inhibits thymidine incorporation into DNA, suggesting its action may involve disrupting ribonucleotide conversion to deoxyribonucleotides .

3. Antihypertensive Effects

Research indicates that BHG may possess antihypertensive properties through its ability to modulate NO levels:

- Central Nervous System Activity : By affecting NOS activity, BHG can influence vascular tone and blood pressure regulation .

Comparative Biological Activity Table

| Activity Type | Cell Line/Model | IC50/Effect | Notes |

|---|---|---|---|

| Antitumor | Walker 256 carcinosarcoma | 25 µg/mL (48h) | Significant cytotoxicity observed |

| Moloney sarcoma virus | 2 µg/mL | Inhibition of viral replication | |

| Antiviral | Various oncogenic viruses | Variable (dose-dependent) | Mechanism involves inhibition of DNA synthesis |

| Antihypertensive | Animal models | Increased survival by up to 145% | Modulates NO levels affecting blood pressure |

Case Studies

Several studies have explored the efficacy of BHG in clinical settings:

- Antitumor Efficacy in Mice : A study demonstrated that administering BHG to mice with implanted tumors resulted in significantly prolonged survival compared to controls, highlighting its potential as an anticancer agent .

- Antiviral Mechanism Exploration : Research into the antiviral mechanisms revealed that BHG's interference with DNA synthesis could be pivotal in developing treatments for viral infections linked to cancer progression .

Propriétés

IUPAC Name |

2-butyl-1-hydroxyguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDTFAPYWLDGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140215-98-1 |

Source

|

| Record name | 2-butyl-1-hydroxyguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02727 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.